

U-101958: A Technical Guide to its Sigma-1 Receptor Binding Profile

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sigma-1 receptor binding profile of U-101958. Designed for a scientific audience, this document synthesizes available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to facilitate a comprehensive understanding of U-101958's interaction with the sigma-1 receptor.

Quantitative Binding Profile

U-101958, initially developed as a dopamine D4 receptor ligand, has been shown to exhibit high affinity for sigma-1 receptor-like sites. The following table summarizes the available quantitative binding data for U-101958. It is important to note that while its affinity for the sigma-1 receptor is well-documented, comprehensive data regarding its binding to the sigma-2 receptor subtype is not readily available in the current scientific literature.

Receptor Subtype	Ligand	Ki (nM)	Kd (nM)	pKi	Reference
Sigma-1	U-101958	-	2-4	-	[1]
Dopamine D4	U-101958	1.26	-	8.9	

^{*}Ki was calculated from the pKi value using the formula Ki = 10(-pKi) * 109.



Experimental Protocols: Radioligand Binding Assay for Sigma-1 Receptor

The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound, such as U-101958, for the sigma-1 receptor. This protocol is based on established methodologies in the field.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

- Radioligand:--INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.
- Membrane Preparation: Homogenates from tissues or cells expressing sigma-1 receptors (e.g., guinea pig brain, SK-N-MC neuroblastoma cells).
- Test Compound: U-101958.
- Non-specific Binding Control: Haloperidol or another high-affinity sigma-1 ligand at a high concentration (e.g., 10 μM).
- Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
- Filtration Apparatus: Glass fiber filters and a vacuum filtration manifold.
- Scintillation Counter: For measuring radioactivity.

Procedure:

- Membrane Preparation:
 - Homogenize the tissue or cells in ice-cold assay buffer.
 - Centrifuge the homogenate at low speed to remove nuclei and large debris.
 - Centrifuge the resulting supernatant at high speed to pellet the membranes.



 Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

Assay Setup:

- In a 96-well plate, set up the following in triplicate:
 - Total Binding: Assay buffer, radioligand, and membrane preparation.
 - Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane preparation.
 - Competition Binding: Assay buffer, radioligand, various concentrations of the test compound (U-101958), and membrane preparation.
- The concentration of the radioligand should be close to its Kd value.

Incubation:

 Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

Filtration:

- Terminate the binding reaction by rapid filtration of the assay mixture through glass fiber filters using a vacuum manifold.
- Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

· Quantification:

- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

 Calculate the specific binding by subtracting the non-specific binding from the total binding.

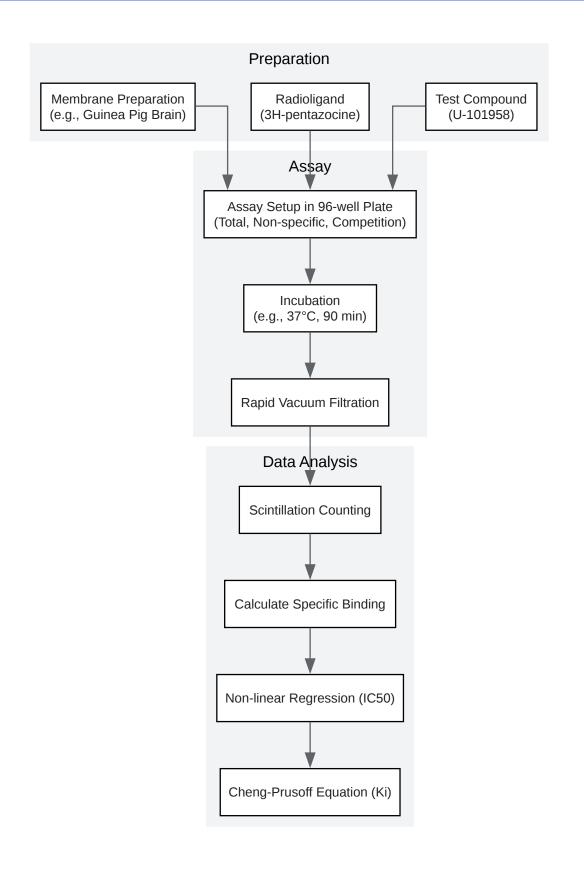






- Plot the percentage of specific binding against the logarithm of the test compound concentration.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.





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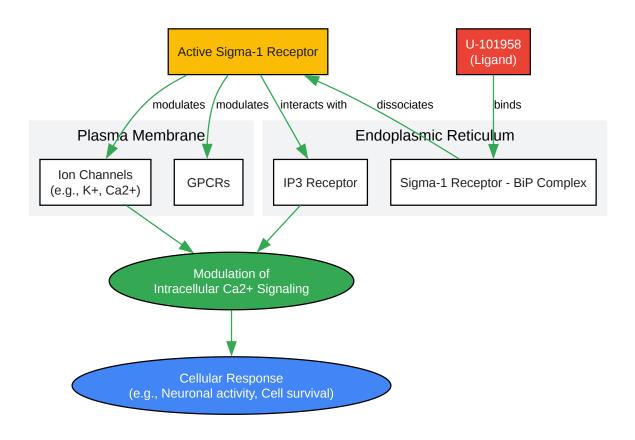
Fig. 1: Experimental workflow for a sigma-1 receptor radioligand binding assay.



Sigma-1 Receptor Signaling Pathways

The sigma-1 receptor is a unique intracellular chaperone protein located primarily at the endoplasmic reticulum (ER)-mitochondrion interface. Its activation by ligands like U-101958 can modulate a variety of downstream signaling pathways, playing a crucial role in cellular stress responses and neuronal function.

Upon ligand binding, the sigma-1 receptor is thought to dissociate from its chaperone partner, BiP (Binding immunoglobulin protein), and translocate to interact with various client proteins, including ion channels and other receptors. This interaction can lead to the modulation of intracellular calcium signaling, a key event in many cellular processes.

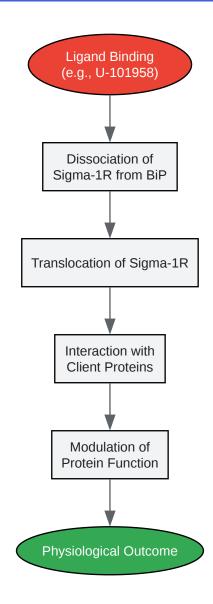


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Fig. 2: Simplified signaling pathway of the sigma-1 receptor upon ligand binding.

The dissociation of the sigma-1 receptor from BiP and its subsequent interactions are key initiating steps in its signaling cascade. This chaperone activity allows it to influence the function of a diverse array of proteins.





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Fig. 3: Logical relationship of sigma-1 receptor activation and function.

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• 1. Binding of [3H]U-101958 to sigma1 receptor-like sites in human cerebellum and neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]



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